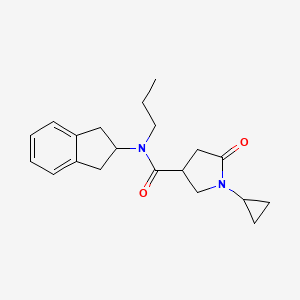

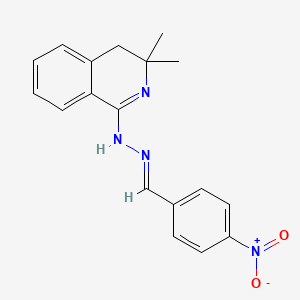

![molecular formula C16H25N5O B5546347 1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide, also known as EIBN, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. It is a pyrazole-based compound that has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques

One-Pot Synthesis : Imidazo[1,5-a]pyridines, which share a structural similarity with 1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide, can be synthesized using a one-pot method starting from carboxylic acid. This technique allows for the introduction of various substituents at specific positions (Crawforth & Paoletti, 2009).

Green and Efficient Synthesis : Pyrazole carboxamides, closely related to the given compound, have been synthesized using basic ionic liquids, demonstrating an efficient, environmentally friendly, and one-pot synthesis approach for tetrahydrobenzo[b]pyran derivatives (Ranu, Banerjee & Roy, 2008).

Microwave-Assisted Synthesis : Imidazo[1,2-a]pyridines, similar in structure to the compound of interest, have been synthesized via a microwave-assisted three-component domino reaction, highlighting a rapid and selective synthesis method (Li et al., 2013).

Biological and Chemical Properties

DNA-Binding Properties : Pyrrole-imidazole polyamides, which have structural components similar to the compound , show specific DNA sequence binding capabilities in vitro and in mammalian cells. This property is significant for understanding the interaction of such compounds with genetic material (Liu & Kodadek, 2009).

Antimicrobial Activity : Various pyrazole derivatives, akin to the specified compound, have been evaluated for their antimicrobial activity, revealing that certain structures within this class exhibit significant antimicrobial properties (Jyothi & Madhavi, 2019).

Cytostatic Activity : Bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, structurally related to the compound, have shown significant cytostatic activity against HeLa cell cultures, indicating potential applications in cancer research (García-López, Herranz & Alonso, 1979).

Agricultural and Industrial Applications

Ethylene Biosynthesis Inhibition : Pyrazinamide and derivatives, structurally akin to the compound of interest, have been identified as inhibitors of ethylene biosynthesis in plants, suggesting potential applications in agriculture to control fruit ripening and flower senescence (Sun et al., 2017).

Nematocidal Activity : A novel series of pyrazole carboxamide compounds, similar to the given compound, have shown good nematocidal activity against M. incognita, indicating potential use in agricultural pest control (Zhao et al., 2017).

Mechanism of Action

Future Directions

The development of better and better exchange-correlation functionals made it possible to calculate many molecular properties with comparable accuracies to traditional correlated ab initio methods, with more favorable computational costs . Literature survey revealed that the DFT has a great accuracy in reproducing the experimental values of in geometry, dipol moment, vibrational frequency, etc .

properties

IUPAC Name |

2-ethyl-N-(3-imidazol-1-ylbutyl)-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O/c1-5-21-15(10-14(19-21)12(2)3)16(22)18-7-6-13(4)20-9-8-17-11-20/h8-13H,5-7H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIIMHJBHGOUTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)C)C(=O)NCCC(C)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

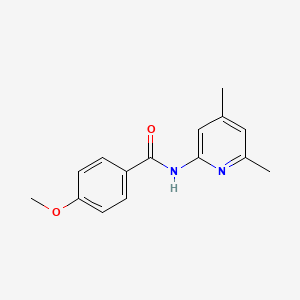

![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

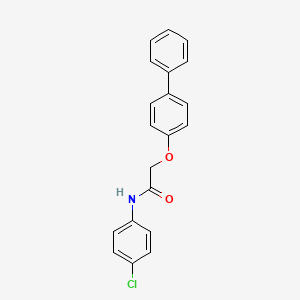

![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)

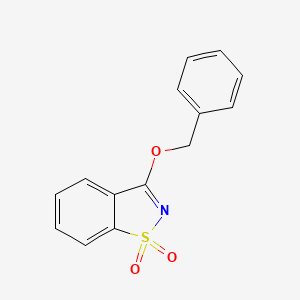

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)